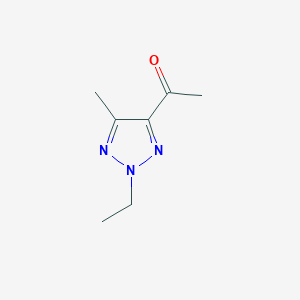
4-Chloro-3-iodobenzyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-iodobenzyl chloride is an organic compound with the molecular formula C7H5Cl2I It is a benzyl chloride derivative where the benzene ring is substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-iodobenzyl chloride can be synthesized through various methods. One common approach involves the halogenation of benzyl chloride derivatives. For instance, starting with 4-chlorobenzyl chloride, iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction typically requires a solvent like acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
4-Chloro-3-iodobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding benzyl derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form benzyl alcohol derivatives or reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol under reflux conditions.
Oxidation and Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products
Nucleophilic Substitution: Benzyl azides, benzyl thiols, benzyl ethers.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Benzyl alcohols, dehalogenated benzyl derivatives.
科学研究应用
4-Chloro-3-iodobenzyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Biological Studies: Researchers use it to study the effects of halogenated benzyl derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
作用机制
The mechanism of action of 4-Chloro-3-iodobenzyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets, potentially improving its therapeutic efficacy.
相似化合物的比较
Similar Compounds
4-Chlorobenzyl chloride: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
3-Iodobenzyl chloride: Lacks the chlorine atom, which may affect its reactivity in nucleophilic substitution reactions.
4-Bromo-3-iodobenzyl chloride: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
4-Chloro-3-iodobenzyl chloride is unique due to the presence of both chlorine and iodine atoms, providing a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
1-chloro-4-(chloromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHSTUZNVZIBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)

![N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B3015227.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B3015230.png)

![(2Z)-4,4-dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B3015234.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B3015239.png)

![(1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3015242.png)
![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3015243.png)

